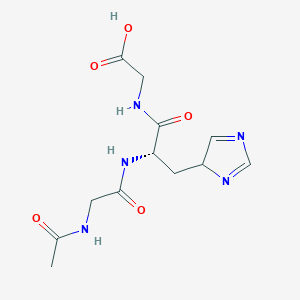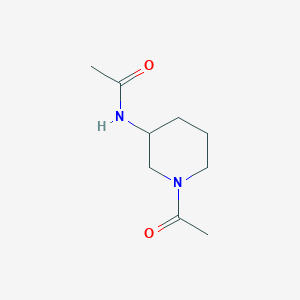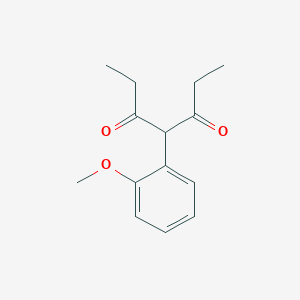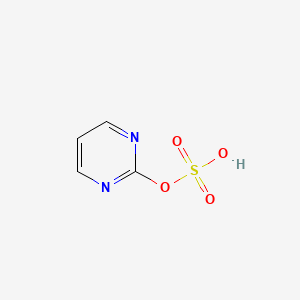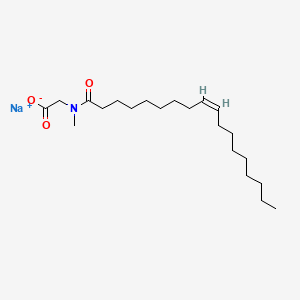
Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate typically involves the reaction of oleoyl chloride with sodium methyltaurate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher purity and yield of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aminoacetates
Wissenschaftliche Forschungsanwendungen
Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of fatty acid derivatives on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its surfactant properties
Wirkmechanismus
The mechanism of action of sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, such as signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cell structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium N-oleoyltaurate: Similar in structure but lacks the methyl group on the nitrogen atom.
Sodium N-lauroyltaurate: Contains a shorter fatty acid chain compared to sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate.
Sodium N-palmitoyltaurate: Contains a saturated fatty acid chain
Uniqueness
This compound is unique due to its specific combination of a long unsaturated fatty acid chain and a methylated amino group. This structure imparts distinct amphiphilic properties, making it highly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid bilayers and alter membrane properties also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
14351-62-3 |
|---|---|
Molekularformel |
C21H38NNaO3 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C21H39NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;+1/p-1/b11-10-; |
InChI-Schlüssel |
VLKIFCBXANYYCK-GMFCBQQYSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)
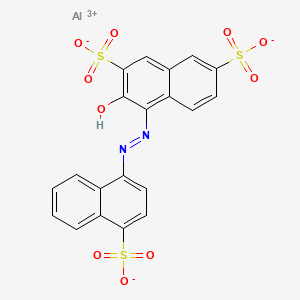
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
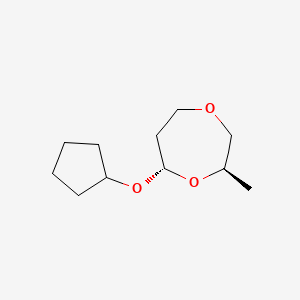
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)

